Functional Recovery After Sciatic Nerve Crush
NUCC-390 directly demonstrates functional recovery in a validated in vivo model of peripheral nerve damage. In a mouse model of sciatic nerve crush injury, daily administration of NUCC-390 at 26 mg/kg led to a quantifiable restoration of gastrocnemius muscle compound muscle action potentials (CMAPs) [1]. This contrasts with the outcome of blocking the same pathway; treatment with the CXCR4 antagonist AMD3100 impairs nerve recovery, confirming the target-specific agonist activity is essential for the regenerative effect [2].
| Evidence Dimension | Functional recovery of neurotransmission in vivo (CMAP restoration) |
|---|---|
| Target Compound Data | NUCC-390 (26 mg/kg/day): Significant restoration of CMAP amplitude |
| Comparator Or Baseline | CXCR4 antagonist AMD3100: Impairs or prevents nerve recovery |
| Quantified Difference | NUCC-390 promotes functional recovery, whereas AMD3100 blocks it, establishing the directional requirement for CXCR4 agonism. |
| Conditions | In vivo mouse model of sciatic nerve crush injury |
Why This Matters
This in vivo functional data provides direct evidence for selecting NUCC-390 over a CXCR4 antagonist for any project aiming to promote, rather than inhibit, nerve repair.
- [1] Stazi M, D'Este G, Mattarei A, et al. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation. PLoS Negl Trop Dis. 2020;14(9):e0008547. View Source
- [2] Zanetti G, Negro S, Megighian A, Pirazzini M, Rossetto O, Montecucco C. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage. Ann Clin Transl Neurol. 2019;6(12):2395-2402. View Source
